[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
is a chemical compound with the molecular formula C15H13FN2O
. It is related to a group of substances known as synthetic cannabinoids . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Molecular Structure Analysis
The molecular structure ofThis compound
consists of a benzimidazole ring attached to a fluorobenzyl group and a methanol group . The presence of the fluorine atom in the benzyl group can significantly influence the properties of the molecule, including its reactivity and interactions with biological targets.
Scientific Research Applications
CO2 Capture and Conversion
Research efforts have been made towards developing sustainable and cost-effective nitrogen-rich porous adsorbent materials for energy-efficient CO2 capture. Among these materials, covalent triazine frameworks (CTFs), which are related in structure to benzimidazole-based compounds, have shown significant potential due to their high surface area, permanent porosity, and structural tunability. These materials have been explored for pre-combustion and post-combustion CO2 capture, showcasing their utility in addressing the challenges of CO2 sequestration and conversion into useful products such as methane and methanol (Mukhtar et al., 2020).
Treatment of Organic Pollutants
Enzymatic approaches using oxidoreductive enzymes, in the presence of certain redox mediators, have attracted interest for the remediation/degradation of various organic pollutants. Benzimidazole-based redox mediators have enhanced the efficiency of degradation of recalcitrant compounds in wastewater. This review highlights the potential of enzyme–redox mediator systems in the treatment of aromatic compounds, suggesting an emerging role in environmental remediation (Husain & Husain, 2007).
Hydrogen Production from Methanol
The conversion of methanol to hydrogen via steam reforming, partial oxidation, and autothermal reforming has been extensively reviewed. The development of copper-based and other metal catalysts for these processes highlights the importance of methanol as a sustainable source for high purity hydrogen production. This research underlines methanol's role in advancing a hydrogen-methanol economy and its potential applications in energy storage and fuel cells (García et al., 2021).
Methanol as a Chemical Marker in Transformers
Methanol has been explored as a marker for assessing the condition of solid insulation in power transformers. The detection of methanol in oil-immersed insulating papers offers a method for monitoring cellulosic insulation degradation. This research provides insights into the analytical methods for methanol determination and its stability under various conditions, showcasing its practical applications in electrical engineering and maintenance (Jalbert et al., 2019).
Future Directions
The future research directions for [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
could involve further exploration of its potential as a synthetic cannabinoid, including detailed studies of its synthesis, reactivity, biological activity, and safety profile. Additionally, given the health risks associated with synthetic cannabinoids, there is a need for continued monitoring of their use and development of strategies for harm reduction .
Mechanism of Action
Mode of Action
It’s known that the compound contains a benzimidazole ring, which is a crucial component in many biologically active compounds . The fluorobenzyl group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Result of Action
The molecular and cellular effects of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol’s action are currently unknown
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDLXMSSGWKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.